molecular formula C7H9N3O3 B2979673 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1006484-42-9

2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2979673
CAS No.: 1006484-42-9
M. Wt: 183.167
InChI Key: OFLYWKBGGWFGRP-UHFFFAOYSA-N
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Description

2-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic acid (CAS 1006484-42-9) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C₇H₉N₃O₃ and a molecular weight of 183.16 g/mol, this compound features a pyrazole ring bearing a carbamoyl group, a scaffold commonly found in biologically active molecules . Heterocyclic compounds like this one are fundamental in pharmaceutical development; over 85% of all FDA-approved drug molecules contain heterocyclic structures, which are prized for their ability to enhance physical properties and interact with diverse biological targets, including enzymes and receptors involved in various disease pathways . This product is provided with a guaranteed purity of ≥97% and should be stored sealed in a dry environment, ideally at 2-8°C . The compound has a topological polar surface area (TPSA) of 98.21 Ų . This product is intended for Research and Further Manufacturing Use Only and is strictly not for direct human use. This product information is sourced from current supplier data and scientific literature.

Properties

IUPAC Name

2-(3-carbamoylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-4(7(12)13)10-3-2-5(9-10)6(8)11/h2-4H,1H3,(H2,8,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLYWKBGGWFGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CC(=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of a pyrazole derivative with a suitable carbamoylating agent. One common method is the reaction of 3-amino-1H-pyrazole with acryloyl chloride, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The applications of 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid, also known as 2-(3-carbamoylpyrazol-1-yl)propanoic acid, are varied and span across several scientific and industrial fields . This compound, characterized by a pyrazole ring with carbamoyl and propanoic acid substitutions, serves as a versatile building block in chemistry, biology, medicine, and materials science.

Scientific Research Applications

Chemistry

  • Building Block for Complex Heterocyclic Compounds this compound is utilized in the synthesis of more complex heterocyclic compounds. These compounds are crucial in developing new pharmaceuticals, agrochemicals, and other specialty chemicals .
  • Reagent in Organic Synthesis As a building block, it enables chemists to introduce pyrazole moieties into larger molecular architectures, modifying the electronic and steric properties of target molecules.

Biology

  • Antimicrobial and Anticancer Research The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research focuses on understanding its mechanism of action and its effectiveness against various microbial strains and cancer cell lines.

Medicine

  • Therapeutic Agent Research Ongoing research explores the potential of this compound as a therapeutic agent for various diseases. Studies may involve in vitro and in vivo experiments to assess its efficacy and safety.
  • Drug Design and Development The pyrazole moiety is a common structural feature in many drugs due to its biological activities and ability to bind with various enzymes and receptors.

Industry

  • Material Development this compound is used in developing new materials and as a precursor in synthesizing other industrially relevant compounds. These materials may include polymers, coatings, and adhesives with enhanced properties.

Chemical Reactions and Synthesis

Synthetic Routes and Reaction Conditions

  • The synthesis of this compound involves reacting appropriate precursors under controlled conditions, often requiring catalysts and specific temperature and pH settings to ensure the desired product.
  • Industrial production involves large-scale synthesis using optimized reaction conditions to maximize yield and purity, often including continuous flow reactors and automated systems for precise control of reaction parameters.

Types of Reactions

  • This compound can undergo various chemical reactions, including oxidation and reduction, to modify its functional groups and form new compounds. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of HIF prolyl hydroxylase domain enzymes, it binds to the active site of the enzyme, preventing the hydroxylation of HIF-α subunits. This inhibition stabilizes HIF-α, leading to its accumulation and subsequent activation of hypoxia-responsive genes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid can be contextualized by comparing it to analogous pyrazole-containing propanoic acid derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Pyrazole-Based Propanoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications References
This compound C₇H₉N₃O₃ 183.17 3-carbamoyl, propanoic acid Potential intermediate in drug synthesis
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride C₇H₁₀N₃O₂·HCl 230.19 3-amino-5-methylpyrazole, hydrochloride salt Enhanced solubility due to salt formation
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid C₇H₁₀N₂O₂ 154.17 2-methyl substitution on propanoic acid chain Steric hindrance may reduce reactivity
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid C₁₀H₁₂N₄O₂ 220.23 Pyrazolo-pyrimidine fused ring Increased aromaticity for π-π interactions
3-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid C₁₀H₁₀N₄O₂ 218.21 Pyrazine-pyrazole hybrid Potential for enhanced binding affinity
3-(3-Amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid C₈H₁₃N₃O₂ 183.21 2,2-dimethyl propanoic acid Improved metabolic stability
2-{[(Benzyloxy)carbonyl]amino}-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid C₁₅H₁₇N₃O₄ 303.31 Benzyloxycarbonyl protecting group Used in peptide synthesis
2-Oxo-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid C₁₂H₁₀N₂O₃ 230.22 2-keto group, phenyl-substituted pyrazole Altered electronic properties for reactivity

Key Structural and Functional Insights

The carbamoyl group may enhance interactions with biological targets through hydrogen bonding . Hydrochloride salts (e.g., ) improve aqueous solubility, whereas methyl substitutions (e.g., ) can reduce reactivity due to steric hindrance.

Functional Group Variations: The 2-keto group in 2-oxo-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid introduces electrophilic character, contrasting with the carboxylic acid group in the target compound, which is deprotonated at physiological pH.

Metabolic and Pharmacokinetic Considerations :

  • Derivatives with dimethyl substitutions (e.g., ) may exhibit improved metabolic stability due to reduced susceptibility to oxidative enzymes.

Biological Activity

2-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H9N3O3C_7H_9N_3O_3. Its structure features a pyrazole ring, which is known for conferring various biological activities. The presence of the carbamoyl group enhances its interaction with biological targets.

Biological Activities

Research has demonstrated that compounds containing a pyrazole moiety exhibit a wide range of biological activities, including:

  • Anti-inflammatory : Pyrazole derivatives have shown potential in reducing inflammation, making them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial : Studies indicate that pyrazole compounds possess antimicrobial properties against various bacteria and fungi, suggesting their utility in treating infections.
  • Anticancer : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryReduces inflammation in animal models
AntimicrobialEffective against E. coli and S. aureus
AnticancerCytotoxic effects on various cancer cell lines

The mechanism by which this compound exerts its effects involves:

  • Receptor Modulation : Interaction with specific receptors involved in inflammatory pathways.
  • Enzyme Inhibition : Inhibition of enzymes such as cyclooxygenase (COX), which plays a key role in inflammation.
  • Cellular Interaction : The compound may form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Case Studies

Several studies have highlighted the biological efficacy of related pyrazole compounds:

  • Anti-inflammatory Activity : A study utilizing carrageenan-induced edema models demonstrated that certain pyrazole derivatives significantly reduced paw swelling compared to standard anti-inflammatory drugs like ibuprofen .
  • Antimicrobial Efficacy : Research reported the synthesis of pyrazole derivatives that showed promising antimicrobial activity against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae, suggesting their potential as therapeutic agents in infectious diseases.
  • Anticancer Potential : A novel series of pyrazole derivatives were tested against multiple cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range, indicating strong cytotoxicity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing hydrazines and appropriate carbonyl compounds to form the pyrazole ring.
  • Carbamoylation : Introducing the carbamoyl group through reaction with isocyanates or carbamates.

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid and its derivatives?

  • Methodology : Use regioselective condensation reactions (e.g., aza-Michael additions) to install the pyrazole moiety. Column chromatography (ethyl acetate/hexane, 1:4) is recommended for purification . For carbamoyl group introduction, employ coupling agents like EDCl/HOBt under inert atmospheres. Reaction optimization should include temperature control (–20°C to –15°C for 40–48 hours) to minimize side products .
  • Example : In structurally related pyrazole-amino acid hybrids, yields of 68% were achieved via stepwise protection-deprotection strategies and recrystallization from 2-propanol .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR/IR Spectroscopy : Confirm regiochemistry via 1H^1H-NMR (e.g., pyrazole proton signals at δ 8.39 ppm in DMSO-d6) and carbamoyl C=O stretches (~1702 cm1^{-1}) .
  • Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+1]+^+ at m/z 293.2 for related analogs) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs for structure refinement (e.g., SHELXL for small-molecule datasets) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Recommendation : Polar aprotic solvents (e.g., 2-propanol, ethyl acetate) are preferred. For pyrazole derivatives, recrystallization from dichloromethane/hexane mixtures improves yield and purity .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of pyrazole ring functionalization?

  • Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate transition-state energies for competing reaction pathways. Compare predicted regioselectivity (e.g., C3 vs. C5 substitution) with experimental 1H^1H-NMR data .
  • Case Study : Aza-Michael reactions of pyrazole precursors showed 85% regioselectivity for C3-adducts, aligning with computational predictions of lower activation barriers .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

  • Troubleshooting :

  • Dynamic NMR : Detect tautomerism in pyrazole rings (e.g., 1H-pyrazole ↔ 2H-pyrazole interconversion) causing split signals .
  • High-Resolution MS : Differentiate isobaric impurities (e.g., carbamoyl vs. urea derivatives) with sub-ppm mass accuracy .
    • Example : A reported 3-carbamoylpyrazole analog initially misassigned due to overlapping IR bands; tandem MS/MS confirmed the correct structure .

Q. How does the carbamoyl group influence the compound’s supramolecular interactions in crystal lattices?

  • Crystallographic Analysis : Hydrogen-bonding networks (N–H···O=C) dominate packing, as seen in 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (space group P21/cP2_1/c, Z=4Z = 4) . SHELXL refinement revealed interlayer distances of 3.2 Å, stabilized by van der Waals interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-Up Considerations :

  • Catalytic Asymmetric Synthesis : Use chiral auxiliaries (e.g., (S)-BINOL) for stereocontrol during propanoic acid chain formation .
  • Continuous Flow Systems : Reduce racemization risks by minimizing residence time at high temperatures .

Methodological Recommendations

  • Synthetic Optimization : Prioritize low-temperature reactions to suppress side reactions (e.g., decarboxylation) .
  • Data Validation : Cross-reference crystallographic (SHELX-refined) and spectroscopic data to resolve structural ambiguities .
  • Advanced Modeling : Combine DFT with experimental kinetics to predict and validate reaction pathways .

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